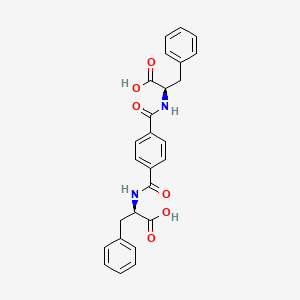
(2R,2'R)-2,2'-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) is a complex organic compound characterized by its unique structure, which includes a terephthaloyl core linked to two 3-phenylpropanoic acid moieties through azanediyl bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) typically involves the following steps:
Formation of the Terephthaloyl Core: This step involves the reaction of terephthalic acid with a suitable amine to form the terephthaloyl bis(amide).
Attachment of 3-Phenylpropanoic Acid Moieties: The terephthaloyl bis(amide) is then reacted with 3-phenylpropanoic acid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: An alanine derivative with similar structural features.
®-(-)-2-Phenylpropionic acid: A simpler compound with a related phenylpropanoic acid moiety.
Uniqueness
(2R,2’R)-2,2’-(Terephthaloylbis(azanediyl))bis(3-phenylpropanoicacid) is unique due to its terephthaloyl core and azanediyl bridges, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H24N2O6 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(2R)-2-[[4-[[(1R)-1-carboxy-2-phenylethyl]carbamoyl]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H24N2O6/c29-23(27-21(25(31)32)15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)24(30)28-22(26(33)34)16-18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/t21-,22-/m1/s1 |
InChI-Schlüssel |
MLSKRIBBXHNCJR-FGZHOGPDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


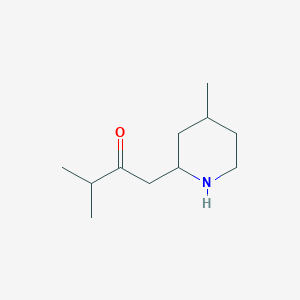
![tert-Butyl6-amino-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13063108.png)
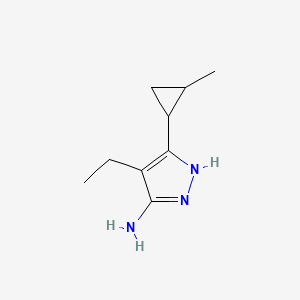
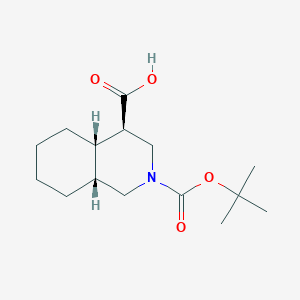

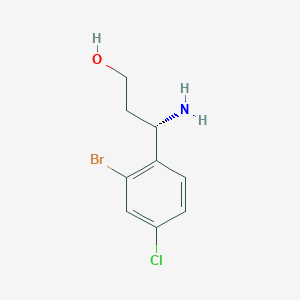
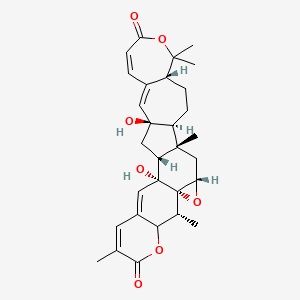

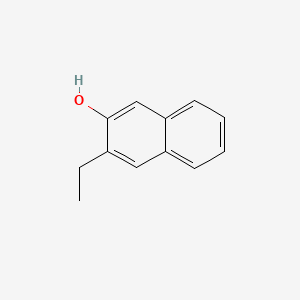
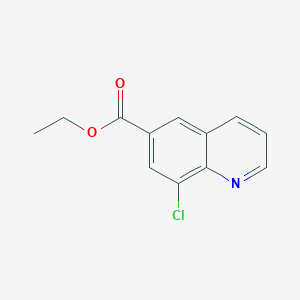

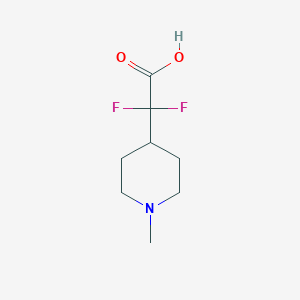

![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
